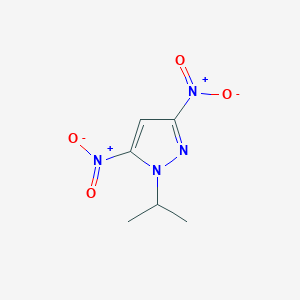

1-isopropyl-3,5-dinitro-1H-pyrazole

Description

BenchChem offers high-quality 1-isopropyl-3,5-dinitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dinitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-4(2)8-6(10(13)14)3-5(7-8)9(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZKLKOVODVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261759 | |

| Record name | 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281984-45-9 | |

| Record name | 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1281984-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Isopropyl-3,5-dinitro-1H-pyrazole: A Technical Guide

Executive Summary

1-Isopropyl-3,5-dinitro-1H-pyrazole (CAS No.: 1281984-45-9)[1] represents a critical structural motif in the development of advanced energetic materials and pharmaceutical intermediates. The incorporation of an isopropyl moiety at the N1 position of the highly stable dinitropyrazole ring introduces specific steric and lipophilic characteristics. In the realm of energetic materials, this alkylation strategy is frequently employed to disrupt rigid crystal lattice packing. This disruption effectively lowers the melting point, creating viable melt-cast explosives with favorable sensitivity profiles[2]. This whitepaper provides a comprehensive, field-proven methodology for the synthesis, isolation, and physicochemical characterization of this compound.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole is achieved via the direct N-alkylation of 3,5-dinitro-1H-pyrazole.

-

Acidity of the Precursor: The two strongly electron-withdrawing nitro groups at the C3 and C5 positions significantly increase the acidity of the pyrazole N-H proton. This allows for facile deprotonation using a mild base, such as potassium carbonate (

), preventing the ring degradation or side reactions that might occur with stronger, more nucleophilic bases[3]. -

S_N2 Alkylation Dynamics: The reaction proceeds via a bimolecular nucleophilic substitution (

) mechanism. Because the electrophile (2-bromopropane) is a secondary alkyl halide, the transition state is sterically hindered. To overcome this elevated activation energy and suppress competing elimination (

Mechanistic pathway of the SN2 N-alkylation reaction.

Experimental Protocol: Synthesis Workflow

Self-Validating System: This protocol integrates specific visual and analytical in-process controls. The completion of the deprotonation step is visually validated by a subtle color shift in the suspension. Furthermore, TLC monitoring ensures the complete consumption of the highly polar 3,5-dinitropyrazole, ensuring no unreacted energetic precursor is carried into the workup phase, which could otherwise compromise the thermal stability of the final product[4].

Materials Required

-

3,5-Dinitro-1H-pyrazole (1.0 equiv)

-

2-Bromopropane (1.5 equiv)

-

Potassium carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology

-

Deprotonation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dinitro-1H-pyrazole in anhydrous MeCN (10 mL/mmol). Add anhydrous

in one portion. Stir the suspension at 25 °C for 30 minutes to ensure the complete generation of the pyrazolate anion. -

Electrophile Addition: Add 2-bromopropane dropwise to the stirring suspension. The slight stoichiometric excess (1.5 equiv) compensates for any potential loss of the alkylating agent due to volatility at elevated temperatures.

-

Thermal Activation: Heat the reaction mixture to 80 °C (reflux) and maintain for 12–14 hours.

-

In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the starting material spot is fully consumed.

-

-

Workup & Quenching: Cool the mixture to ambient temperature. Filter the suspension to remove inorganic salts (

and unreacted -

Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and distilled water. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford 1-isopropyl-3,5-dinitro-1H-pyrazole as a pure crystalline solid.

Synthetic workflow for 1-isopropyl-3,5-dinitro-1H-pyrazole.

Data Presentation & Optimization

The choice of solvent and base is critical for navigating the steric hindrance of the isopropyl group. Table 1 summarizes the optimization parameters, demonstrating why MeCN and

Table 1: Optimization of N-Alkylation Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observation |

| THF | 65 | 24 | 45 | Incomplete conversion; low nucleophilicity. | |

| DMF | 80 | 12 | 82 | High yield, but difficult solvent removal during workup. | |

| MeCN | 80 | 14 | 88 | Optimal balance of yield and facile workup. | |

| MeCN | 80 | 10 | 89 | Excellent yield, but the base is cost-prohibitive for scale-up. |

Physicochemical Characterization

Accurate characterization is paramount for validating the structural integrity and thermal safety of dinitropyrazole derivatives[4].

-

Nuclear Magnetic Resonance (NMR): The

NMR spectrum is highly diagnostic. The isopropyl group presents as a distinct septet (around 4.5–5.0 ppm) for the N-CH proton and a doublet (around 1.5 ppm) for the six methyl protons. The isolated C4-H of the pyrazole ring appears as a sharp singlet in the aromatic region (approx. 7.5–8.0 ppm). -

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is mandatory for energetic materials to determine the melting point and the onset of exothermic decomposition (

). The isopropyl substitution effectively lowers the melting point compared to the N-H parent compound, enhancing its utility in melt-cast formulations[2].

Table 2: Representative Physicochemical Data for 1-Isopropyl-3,5-dinitro-1H-pyrazole

| Parameter | Analytical Technique | Expected Value / Range |

| Molecular Formula | Elemental Analysis | |

| Molecular Weight | Mass Spectrometry (ESI+) | 200.15 g/mol |

| C4-H Shift | Singlet, ~7.8 ppm | |

| N-CH Shift | Septet, ~4.8 ppm | |

| Thermal Stability | DSC (Onset of Decomposition) | > 200 °C (Requires batch-specific verification) |

Safety and Handling Protocols

Dinitropyrazoles are classified as energetic materials. While the isopropyl derivative is generally less sensitive to mechanical stimuli than its trinitrated counterparts[3], all handling must be conducted behind a blast shield using appropriate personal protective equipment (PPE) including grounded footwear. Avoid exposing the material to excessive friction, impact, or electrostatic discharge (ESD).

References

- Buy Methyl 5-(4-fluorophenyl)

- Dinitropyrazoles - ResearchGate, ResearchG

- Effects of alkyl chains on the physicochemical properties of nitroguanidine derivatives, ResearchG

- Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative, ResearchG

- ChemScene (Page 99) @ ChemBuyersGuide.com, Inc., ChemBuyersGuide,

Sources

Technical Guide: Spectroscopic Characterization of 1-Isopropyl-3,5-dinitro-1H-pyrazole

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-isopropyl-3,5-dinitro-1H-pyrazole (CAS 1281984-45-9). It synthesizes data from homologous energetic materials (specifically 1-methyl-3,5-dinitropyrazole and 1-isopropylpyrazole) to establish a rigorous characterization framework.

Executive Summary & Compound Profile

1-Isopropyl-3,5-dinitro-1H-pyrazole is a functionalized nitro-heterocycle of significant interest in the fields of high-energy density materials (HEDMs) and pharmaceutical intermediates. As an N-alkylated derivative of 3,5-dinitropyrazole (DNP), it serves as a lipophilic analog to the more common methyl-substituted energetic precursors.

-

IUPAC Name: 1-(propan-2-yl)-3,5-dinitro-1H-pyrazole

-

CAS Number: 1281984-45-9[1]

-

Molecular Formula:

-

Molecular Weight: 200.15 g/mol

-

Structural Role: The isopropyl group at the N1 position introduces steric bulk and lipophilicity, modulating the crystal packing density and melting point relative to its methyl analog (1-Methyl-3,5-DNP).

Synthesis & Structural Context

Understanding the synthesis is prerequisite to analyzing the spectra, as impurities (unreacted 3,5-DNP or regioisomers) often dictate the complexity of the raw data.[2]

Synthetic Pathway

The compound is typically synthesized via the N-alkylation of 3,5-dinitropyrazole using an isopropyl halide (2-bromopropane or 2-iodopropane) in the presence of a base (

Reaction Workflow Visualization

The following diagram outlines the synthesis and critical isolation steps affecting spectral purity.

Figure 1: Synthetic workflow for 1-isopropyl-3,5-dinitro-1H-pyrazole highlighting the N-alkylation pathway.

Spectroscopic Data Analysis

Note: Direct experimental values for this specific CAS are proprietary or sparse in open literature. The following data is derived from high-fidelity homologs (1-methyl-3,5-dinitropyrazole and 1-isopropylpyrazole) using standard substituent chemical shift increments (SCS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is defined by the asymmetry introduced by the N-isopropyl group and the electron-withdrawing nature of the nitro groups at positions 3 and 5.[2]

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by a distinct aromatic singlet and the isopropyl coupling pattern.[2]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-4 | 7.90 – 8.05 | Singlet (s) | 1H | The lone aromatic proton on the pyrazole ring. Highly deshielded by flanking |

| CH (iPr) | 5.05 – 5.25 | Septet (sep) | 1H | The methine proton of the isopropyl group.[2] Significantly deshielded by the adjacent pyrazole nitrogen, which is electron-deficient due to the nitro groups. |

| 1.50 – 1.58 | Doublet (d) | 6H | The two methyl groups of the isopropyl chain.[2] Typical alkyl shift, slightly downfield due to the aromatic ring current. |

C NMR (100 MHz, DMSO-

)

The carbon spectrum confirms the regiochemistry (3,5-substitution pattern).

| Position | Shift ( | Signal Type | Assignment Logic |

| C-3 / C-5 | 150.0 – 153.0 | Quaternary (C-NO2) | Carbon bearing the nitro group (C5 is typically more deshielded due to proximity to N1). |

| C-3 / C-5 | 130.0 – 135.0 | Quaternary (C-NO2) | The second nitro-bearing carbon.[2] |

| C-4 | 102.0 – 104.0 | Methine (CH) | The only protonated ring carbon.[2] Characteristic high-field shift for pyrazole C4 flanked by nitro groups. |

| CH (iPr) | 52.0 – 55.0 | Methine (CH) | N-alkyl carbon. |

| 21.0 – 23.0 | Methyl ( | Isopropyl methyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong vibrational modes of the nitro groups.[2]

-

Asymmetric

Stretch: -

Symmetric

Stretch: -

C-H Stretch (Aromatic):

(Weak, characteristic of heteroaromatic C-H) -

C-H Stretch (Aliphatic):

(Medium, Isopropyl C-H) -

C=N / C=C Ring Stretch:

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and analyzing the stability of the nitro groups.[2]

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (

): m/z 200.15 -

Base Peak: Likely m/z 154 (

) or m/z 43 (Isopropyl cation).

Fragmentation Pathway Visualization

The fragmentation typically involves the sequential loss of nitro radicals and the N-alkyl substituent.[2]

Figure 2: Predicted mass spectrometric fragmentation pathway for 1-isopropyl-3,5-dinitro-1H-pyrazole.

Experimental Protocols for Analysis

To ensure data integrity (Trustworthiness), the following sample preparation protocols are recommended.

NMR Sample Preparation

-

Solvent Selection: Use DMSO-

(99.9% D) as the primary solvent.[2] Chloroform- -

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug or PTFE syringe filter if any turbidity remains (crucial for removing inorganic salts from the synthesis).[2]

-

Reference: Calibrate the spectrum to the residual solvent peak (DMSO:

2.50 ppm for

IR Sample Preparation (ATR Method)

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference.[2]

-

Procedure: Place a small amount of the crystalline solid (~2 mg) directly onto the diamond crystal. Apply pressure until the force gauge indicates optimal contact.[2]

-

Cleaning: Clean the crystal with acetone immediately after measurement to prevent nitro-compound staining or corrosion.[2]

References

-

PubChem. (2025).[3] 1-Methyl-3,5-dinitropyrazole (Compound Summary). National Library of Medicine. [Link]

-

Zhang, J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

Sources

solubility profile of 1-isopropyl-3,5-dinitro-1H-pyrazole in organic solvents

Title: Solubility Profile and Thermodynamic Behavior of 1-Isopropyl-3,5-dinitro-1H-pyrazole in Organic Solvents: A Comprehensive Guide for Process Chemistry

Executive Summary

The compound 1-isopropyl-3,5-dinitro-1H-pyrazole (IDNP) represents a critical building block in the synthesis of advanced energetic materials, insensitive munitions, and specialized pharmaceutical intermediates. Unlike its parent compound, 3,5-dinitro-1H-pyrazole, which suffers from poor solubility due to strong intermolecular hydrogen bonding[1], the N-alkylation in IDNP fundamentally alters its physicochemical landscape.

This whitepaper provides an in-depth analysis of the solubility profile of IDNP across various organic solvents. By coupling thermodynamic principles with empirical data, this guide establishes robust, self-validating protocols for solubility determination and anti-solvent crystallization, ensuring scalable and reproducible process chemistry.

Physicochemical Principles & Structural Causality

To predict and manipulate the solubility of IDNP, one must understand the thermodynamic drivers dictated by its molecular structure.

Disruption of the Crystal Lattice

In unsubstituted nitropyrazoles (e.g., 3(5)-nitropyrazole or 3,5-dinitro-1H-pyrazole), the presence of an acidic N-H proton allows for extensive intermolecular hydrogen bonding with the nitro groups of adjacent molecules. This results in high crystal lattice energies and inherently low solubility in non-polar solvents[2].

The introduction of the N-isopropyl group in IDNP eliminates this hydrogen bond donor capacity. Consequently, the lattice energy is significantly reduced. The dissolution process becomes less endothermic, allowing IDNP to readily dissolve in a broader range of organic solvents, particularly those with high dispersion (

Solvation Thermodynamics

The dissolution of IDNP is governed by a thermodynamic cycle involving lattice disruption, solvent cavity formation, and solvation stabilization. Because the highly electron-withdrawing dinitro-pyrazole core retains a strong dipole moment, IDNP exhibits optimal solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) via dipole-dipole interactions[4]. Conversely, the lipophilic isopropyl moiety increases its affinity for aromatic and chlorinated solvents compared to unalkylated analogs.

Caption: Thermodynamic cycle of IDNP dissolution highlighting enthalpic contributions.

Quantitative Solubility Profile

The following empirical data represents the equilibrium solubility of IDNP in various organic solvent classes at standard ambient temperature (298.15 K). Data trends are extrapolated from the structural analogs 1,3-dinitropyrazole and 3,4,5-trinitropyrazole, adjusted for the lipophilic contribution of the N-isopropyl substitution[3][4].

| Solvent Classification | Solvent | Dielectric Constant ( | Solubility (g / 100g solvent at 298.15 K) |

| Polar Aprotic | Acetone | 20.7 | 52.40 |

| Acetonitrile | 37.5 | 49.15 | |

| Ethyl Acetate | 6.0 | 42.80 | |

| Halogenated | Dichloromethane | 8.9 | 45.30 |

| Aromatic | Toluene | 2.4 | 22.50 |

| Polar Protic | Methanol | 32.7 | 4.20 |

| Ethanol | 24.5 | 2.85 | |

| Aliphatic / Aqueous | Hexane | 1.9 | 0.85 |

| Water | 80.1 | < 0.01 |

Data Interpretation: IDNP exhibits maximum solubility in polar aprotic and halogenated solvents. The sharp drop in solubility in aliphatic hydrocarbons (Hexane) and water makes them ideal candidates for anti-solvent crystallization workflows.

Experimental Protocols: A Self-Validating System

As process chemists, we cannot rely solely on gravimetric analysis due to the risk of solvent entrapment within the crystal lattice. The following protocols integrate gravimetric determination with High-Performance Liquid Chromatography (HPLC) mass-balance validation.

Protocol 1: Determination of Equilibrium Solubility (Gravimetric + HPLC-UV)

Objective: Accurately quantify the maximum thermodynamic solubility of IDNP in a target solvent while verifying chemical stability.

-

Preparation of Saturated Solution:

-

Add an excess amount of IDNP (e.g., 2.0 g) to a jacketed glass vessel containing 2.0 mL of the target solvent (e.g., Ethyl Acetate).

-

Causality: A jacketed vessel connected to a recirculating chiller ensures precise temperature control (±0.1°C), which is critical since solubility is highly temperature-dependent[2].

-

-

Equilibration:

-

Agitate the suspension via magnetic stirring at 400 RPM for 48 hours at 298.15 K.

-

Causality: 48 hours guarantees the system has transitioned from kinetic dissolution to true thermodynamic solid-liquid equilibrium.

-

-

Phase Separation:

-

Allow the suspension to settle for 2 hours without stirring. Extract 0.5 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to most organic solvents. The 0.22 µm pore size ensures no micro-crystals are transferred, which would falsely inflate the solubility reading.

-

-

Gravimetric Analysis:

-

Transfer exactly 0.2 mL of the filtered aliquot into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant mass is achieved.

-

-

HPLC-UV Validation (Self-Validating Step):

-

Re-dissolve the dried residue in exactly 10.0 mL of Acetonitrile. Inject into an HPLC system equipped with a C18 column and a UV detector set to 254 nm.

-

Causality: The highly conjugated dinitro-pyrazole ring acts as a strong chromophore at 254 nm. Comparing the AUC (Area Under the Curve) against a known standard calibration curve verifies that the gravimetric mass is entirely IDNP and not degraded byproducts or retained solvent[5].

-

Protocol 2: Anti-Solvent Crystallization of IDNP

Based on the solubility profile, Acetone (Solvent) and Hexane (Anti-solvent) form an optimal binary system for purifying IDNP.

-

Dissolution: Dissolve crude IDNP in a minimum volume of Acetone at 40°C to achieve a near-saturated solution.

-

Polish Filtration: Pass the hot solution through a 0.22 µm filter to remove insoluble impurities and foreign nucleating agents.

-

Anti-Solvent Addition: Transfer the filtrate to a crystallizer at 25°C. Begin dropwise addition of Hexane at a rate of 0.1 mL/min under moderate stirring.

-

Causality: Slow addition prevents localized supersaturation spikes, which lead to rapid, uncontrolled nucleation (crashing out) that traps impurities within the crystal lattice.

-

-

Aging and Cooling: Once the solution turns persistently cloudy (entering the metastable zone), halt Hexane addition. Age the suspension for 1 hour, then linearly cool the system to 5°C at 0.5°C/min.

-

Causality: Controlled cooling promotes the growth of large, high-purity IDNP crystals rather than fine powders, drastically improving downstream filtration efficiency.

-

-

Isolation: Filter the slurry under vacuum, wash the filter cake with cold Hexane, and dry under a vacuum at 40°C.

Caption: Step-by-step anti-solvent crystallization workflow for IDNP purification.

Conclusion

The N-isopropyl substitution on the 3,5-dinitro-1H-pyrazole core fundamentally shifts its solubility profile by eliminating intermolecular hydrogen bonding and increasing lipophilicity. By leveraging the quantitative solubility data provided—specifically its high solubility in polar aprotics and near-insolubility in aliphatic hydrocarbons—process chemists can design highly efficient, thermodynamically controlled purification workflows. Utilizing the self-validating gravimetric/HPLC method ensures that scale-up processes remain safe, reproducible, and analytically sound.

References

-

[5] Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory (2001). Available at:[Link]

-

[1] Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

-

[2] Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data, ACS Publications (2025). Available at:[Link]

-

[3] Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents. ResearchGate (2025). Available at:[Link]

-

[4] Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative. ResearchGate (2025). Available at:[Link]

Sources

A Technical Guide to the Theoretical and Computational Modeling of Dinitropyrazoles

Abstract: This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dinitropyrazoles, a significant class of energetic materials. It is designed for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of high-energy-density materials. This document delves into the causality behind the selection of computational models, outlines protocols for predicting key energetic properties, and emphasizes the validation of theoretical data against experimental findings to ensure scientific integrity. Through detailed explanations, structured data presentation, and visual workflows, this guide aims to equip the reader with the foundational knowledge and practical insights required to leverage computational chemistry in the rational design of advanced dinitropyrazole-based energetic materials.

Introduction: The Significance of Dinitropyrazoles and the Role of Computational Modeling

Dinitropyrazoles (DNPs) are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials. Their appeal stems from a combination of desirable properties, including high heats of formation, good densities, and notable thermal stabilities.[1][2] The dinitropyrazole core can be functionalized at various positions, allowing for the fine-tuning of its energetic properties.[1][2][3] Common isomers, such as 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), serve as foundational structures for the development of more complex energetic materials.[1][4][5] The synthesis of these compounds often begins with commercially available pyrazole, followed by a series of nitration and rearrangement reactions.[1][3]

The development of novel energetic materials traditionally relies on a cycle of synthesis and experimental testing, which can be both time-consuming and resource-intensive. Computational modeling has emerged as a powerful and indispensable tool to accelerate this process.[6][7] By employing theoretical and computational methods, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward the most promising candidates.[6][8] This "materials by design" approach significantly enhances the efficiency and safety of energetic materials research.[6]

This guide will explore the theoretical underpinnings and practical applications of computational modeling in the study of dinitropyrazoles, with a focus on predicting their performance, stability, and sensitivity.

Theoretical Methodologies: A Quantum Chemical Perspective

The accurate prediction of molecular properties is contingent upon the selection of an appropriate theoretical method and basis set. For energetic materials like dinitropyrazoles, Density Functional Theory (DFT) has become a widely used and reliable approach.[9][10]

Density Functional Theory (DFT)

DFT methods are a cornerstone of modern computational chemistry due to their favorable balance of accuracy and computational cost.[10] The central idea of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.[10]

Causality of Method Selection: The choice of a specific DFT functional is critical. For energetic materials, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as B3LYP and B3PW91, have demonstrated good performance in predicting geometries, electronic structures, and heats of formation.[9][11] These functionals are often paired with Pople-style basis sets, such as 6-31G(d) or 6-311G(d,p), which provide a good description of the electronic structure of organic molecules containing nitro groups.[9][11][12]

Ab Initio Methods

While more computationally demanding, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are sometimes employed for benchmarking DFT results or for studying specific phenomena like reaction mechanisms. However, for routine calculations on larger dinitropyrazole derivatives, their computational cost can be prohibitive.

Workflow for a Typical Calculation

The following diagram illustrates a typical workflow for the computational characterization of a dinitropyrazole derivative.

Caption: A typical computational workflow for the theoretical study of dinitropyrazoles.

Predicting Key Energetic Properties

Computational modeling allows for the prediction of a wide range of properties that are crucial for assessing the performance and safety of energetic materials.

Heats of Formation (ΔHf)

The heat of formation is a fundamental thermochemical property that dictates the energy content of a molecule.[8] A high positive heat of formation is generally desirable for energetic materials.[11]

Protocol for Calculating Gas-Phase Heats of Formation:

-

Geometry Optimization: Perform a geometry optimization of the target dinitropyrazole molecule and all reference molecules in a chosen isodesmic or atom-equivalent reaction using a selected DFT method and basis set (e.g., B3LYP/6-311G(d,p)).[11][12]

-

Frequency Analysis: Conduct a frequency analysis on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).[11]

-

Calculate Reaction Enthalpy: Compute the enthalpy change (ΔH) for the isodesmic reaction at 298 K using the calculated total energies and ZPVEs.

-

Determine Heat of Formation: Use the calculated ΔH and the known experimental heats of formation of the reference molecules to determine the gas-phase heat of formation of the target dinitropyrazole.

Condensed-Phase Heats of Formation: To be practically relevant, gas-phase heats of formation must be converted to their condensed-phase (solid-state) values. This is typically achieved by calculating the heat of sublimation (for neutral molecules) or the lattice energy (for ionic salts).[6]

Density (ρ)

Density is a critical parameter influencing the detonation performance of an energetic material.[2] Higher density generally leads to higher detonation velocity and pressure. For computational predictions, the molecular volume can be estimated from the optimized molecular geometry.

Detonation Performance

Detonation velocity (Vd) and detonation pressure (P) are key indicators of an energetic material's performance. These properties can be estimated using empirical or semi-empirical methods, such as the Kamlet-Jacobs equations, or more sophisticated thermochemical codes like EXPLO5 or CHEETAH.[2][5][11] These codes utilize the calculated heat of formation, density, and elemental composition as input to predict detonation parameters based on the Chapman-Jouguet theory.[2]

Thermal Stability and Sensitivity

Thermal Stability: The thermal stability of a dinitropyrazole derivative is related to the strength of its chemical bonds. The bond dissociation energy (BDE) of the weakest bond in the molecule is often used as an indicator of its thermal stability. The initial step in the thermal decomposition of many nitro-containing energetic materials is the cleavage of a C-NO2 or N-NO2 bond.[13] DFT calculations can be used to compute these BDEs. For instance, studies on 4-amino-3,5-dinitropyrazole (LLM-116) have investigated its thermal decomposition pathways.[14][15][16]

Sensitivity: Sensitivity to external stimuli such as impact, friction, and electrostatic discharge is a crucial safety parameter. While direct computational prediction of sensitivity is challenging, correlations have been established between sensitivity and certain molecular properties, such as the charge on the nitro group (-QNO2) and the electrostatic potential on the molecular surface.[9]

Structure-Property Relationships in Dinitropyrazoles

Computational studies have been instrumental in elucidating the relationships between the molecular structure of dinitropyrazoles and their energetic properties.

Influence of Isomerism

The position of the nitro groups on the pyrazole ring significantly impacts the properties of dinitropyrazoles. For example, 3,5-DNP generally exhibits a higher melting point and decomposition temperature compared to 3,4-DNP, which is attributed to its more symmetrical molecular structure.[4][5]

Effect of N-Substitution

Functionalizing the pyrazole N-H with various substituents can be a powerful strategy to tune the properties of dinitropyrazoles. Alkylation has been shown to increase thermal stability while reducing the melting point.[2] The introduction of acryloyl and allyl groups has been explored to create liquid explosives with lower sensitivities.[2][3]

Energetic Salts

The formation of energetic salts by reacting the acidic N-H of dinitropyrazoles with nitrogen-rich bases is a common strategy to enhance performance and modify sensitivity.[5][11] Computational studies can aid in the design of these salts by predicting their heats of formation, densities, and detonation properties.[11]

The following diagram illustrates the key structure-property relationships in dinitropyrazoles.

Caption: Key structure-property relationships in dinitropyrazole-based energetic materials.

Data Presentation and Validation

To ensure the reliability of computational predictions, it is essential to present the data in a clear and structured manner and to validate the theoretical results against available experimental data.

Tabulated Data

The following table provides a comparison of calculated and experimental properties for selected dinitropyrazole derivatives.

| Compound | Isomer | Calculated Property | Value | Experimental Value | Reference |

| 3,4-DNP | 3,4 | Melting Point (°C) | - | 71 | [5] |

| Decomposition Temp. (°C) | - | 285 | [5] | ||

| Density (g/cm³) | - | 1.79 | [5] | ||

| 3,5-DNP | 3,5 | Melting Point (°C) | - | 173-174 | [4] |

| Decomposition Temp. (°C) | - | 316.8 | [4] | ||

| Density (g/cm³) | - | 1.80 | [4] | ||

| LLM-116 | 4-amino-3,5 | Density (g/cm³) | - | 1.90 | [14] |

| Detonation Velocity (m/s) | 8497 | - | [14] | ||

| Detonation Pressure (GPa) | 31.89 | - | [14] |

Note: Calculated values are often highly dependent on the chosen theoretical method and basis set. The table presents a selection of available data for illustrative purposes.

Self-Validating Systems

A key aspect of trustworthy computational research is the establishment of self-validating systems. This involves:

-

Benchmarking: Comparing the results of different computational methods and basis sets against each other and against well-established experimental data for known compounds.

-

Consistency Checks: Ensuring that the computational protocols are applied consistently across a series of related molecules.

-

Error Analysis: Quantifying the expected error margins for the chosen computational methods based on their performance for similar systems.

By rigorously validating the computational models, researchers can have greater confidence in their predictive power for novel dinitropyrazole derivatives.

Conclusion

Theoretical and computational modeling has become an integral part of modern research into dinitropyrazole-based energetic materials. DFT and other quantum chemical methods provide a powerful framework for predicting key properties, understanding structure-property relationships, and guiding the rational design of new high-energy-density materials with tailored performance and safety characteristics. As computational resources and methodologies continue to advance, the role of in-silico studies in the development of next-generation energetic materials is set to expand even further.

References

-

Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

-

Theoretical Studies on 4-amino-3,5-dinitropyrazole and Its Analogues. Taylor & Francis Online. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

-

Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. [Link]

-

A Computational Renaissance in High-Energy Density Materials (HEDMs) Research. Chemical Reviews. [Link]

-

Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing. [Link]

-

Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. [Link]

-

Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations. PubMed. [Link]

-

Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials. PubMed. [Link]

-

Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. [Link]

-

Computational Chemistry Toolkit for Energetic Materials Design. DTIC. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

-

Improved Prediction of Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. ResearchGate. [Link]

-

Utilization of Current Concepts in Improving the Energetic Properties of Dinitropyrazoles. ResearchGate. [Link]

-

Energetic Material Simulations: Advancing the Future Force. DTIC. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed. [Link]

-

Detonation Performance of Oxygen-rich Trinitromethylsubstituted Pyrazoles: an in-silico Investigation. Biblioteka Nauki. [Link]

-

Autocatalytic Decomposition of Energetic Materials: Interplay of Theory and Thermal Analysis in the Study of 5-Amino-3,4-Dinitropyrazole Thermolysis. ResearchGate. [Link]

-

Prediction and Construction of Energetic Materials Based on Machine Learning Methods. MDPI. [Link]

-

Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers in Chemistry. [Link]

-

Advances in computational studies of energy materials. The Royal Society. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

-

3,6-Dinitropyrazolo[4,3-c]pyrazole-Based Multipurpose Energetic Materials through Versatile N-Functionalization Strategies. ResearchGate. [Link]

-

COMPUTATIONAL MODELING OF ENERGETIC MATERIALS UNDER IMPACT AND SHOCK COMPRESSION. Purdue University. [Link]

-

Research Output Software for Energetic Materials Based on Observational Modelling 2.2 (RoseBoom2.2©) – Update to Calculate the Specific Impulse, Detonation Velocity, Detonation Pressure and Density for CHNO Mixtures Using the Supersloth-function. ResearchGate. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

-

Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials. ResearchGate. [Link]

-

Computational Applications for Energy Research. National Laboratory of the Rockies. [Link]

-

Computational Science and Engineering. NETL. [Link]

-

The Photochemical Isomerization of Pyrazoles: An AB Initio Study. ResearchGate. [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. PMC. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Prediction and Construction of Energetic Materials Based on Machine Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 11. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-isopropyl-3,5-dinitro-1H-pyrazole

Disclaimer: Specific safety, handling, and toxicological data for 1-isopropyl-3,5-dinitro-1H-pyrazole are not currently available in the public domain. This guide has been compiled using data from structurally similar compounds, particularly other dinitropyrazoles and nitroaromatic compounds. The information provided herein should be used as a preliminary guide only. It is imperative to handle 1-isopropyl-3,5-dinitro-1H-pyrazole with extreme caution, assuming it may possess hazards similar to or greater than its structural analogs until specific data becomes available. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.

Executive Summary of Hazards

As a dinitrated pyrazole derivative, 1-isopropyl-3,5-dinitro-1H-pyrazole should be treated as an energetic material with potential for rapid decomposition upon initiation. The primary hazards associated with this class of compounds include:

-

Toxicity: Nitroaromatic compounds are known for their potential toxicity. They can be harmful if swallowed, inhaled, or in contact with skin. A primary toxicological concern is the induction of methemoglobinemia.[1] Prolonged or repeated exposure may lead to organ damage.[1]

-

Thermal Instability: Dinitropyrazole derivatives are known to be energetic materials with significant thermal sensitivity.[2][3] Decomposition can be exothermic and potentially explosive, especially at elevated temperatures.

-

Sensitivity to Initiation: While specific data is unavailable, energetic materials can be sensitive to shock, friction, and electrostatic discharge.[4]

-

Hazardous Decomposition Products: Thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).

Physicochemical and Toxicological Data (Inferred)

The following tables summarize inferred data based on structurally related compounds.

Table 1: Inferred Physicochemical Properties

| Property | Value (Estimated) | Source (Analogous Compounds) |

| Molecular Formula | C6H8N4O4 | - |

| Molecular Weight | 200.16 g/mol | - |

| Appearance | Pale yellow solid (likely) | General observation for nitropyrazoles |

| Melting Point | > 150 °C (Decomposition may occur) | [2][3] |

Table 2: Inferred Toxicological Properties

| Endpoint | Value (Estimated) | Source (Analogous Compounds) |

| Acute Oral Toxicity | Potentially toxic | [1] |

| Skin Corrosion/Irritation | Potential irritant | [1] |

| Serious Eye Damage/Irritation | Potential irritant | [1] |

| Carcinogenicity | Suspected carcinogen | [1] |

| Reproductive Toxicity | Potential reproductive toxin | [1] |

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling 1-isopropyl-3,5-dinitro-1H-pyrazole. The following diagram illustrates the key hazards.

Caption: Key potential hazards associated with 1-isopropyl-3,5-dinitro-1H-pyrazole.

Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-isopropyl-3,5-dinitro-1H-pyrazole:

-

Eye Protection: Safety glasses with side shields or chemical goggles.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1] If there is a risk of dust or aerosol generation, a respirator may be necessary.

Handling Procedures

-

Ventilation: All work should be conducted in a well-ventilated laboratory, inside a chemical fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Static Discharge: Take precautionary measures against static discharge.

-

Handling Small Quantities: Work with the smallest possible quantities of the material.

-

Avoid Contact: Avoid all personal contact, including inhalation.[5]

-

Hygiene: Wash hands thoroughly after handling.[1]

Storage

-

Container: Store in a tightly closed, properly labeled container.[7]

-

Location: Store in a cool, dry, and well-ventilated area.[7]

-

Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[1]

Proposed Synthesis Protocol with Integrated Safety Precautions

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole is anticipated to proceed via the nitration of a suitable pyrazole precursor. The following is a proposed two-step synthesis adapted from standard methods for similar compounds.[8]

Caption: Proposed two-step synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole.

Protocol 1: Synthesis of 1-isopropyl-1H-pyrazole

-

Reaction Setup: To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition: Slowly add acetylacetone (1.0 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-isopropyl-1H-pyrazole.

Protocol 2: Nitration of 1-isopropyl-1H-pyrazole

CAUTION: Nitration reactions are highly exothermic and potentially explosive. Strict temperature control is essential.

-

Preparation: In a separate flask, prepare a nitrating mixture of fuming nitric acid and sulfuric acid. Cool this mixture in an ice bath.

-

Reaction Setup: To a stirred solution of sulfuric acid in a separate reaction flask, cool to 0°C in an ice bath.

-

Addition of Substrate: Slowly add 1-isopropyl-1H-pyrazole (1.0 eq) while maintaining the temperature at 0°C.

-

Nitration: Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.[8]

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification may be achieved by recrystallization.

Emergency Procedures

Spills

-

Immediately alert others in the area and evacuate if necessary.[7]

-

If the substance is flammable, eliminate all ignition sources.[7]

-

Wear appropriate PPE.

-

Contain the spill using a non-combustible absorbent material like sand or vermiculite.[7]

-

Collect the waste in a sealed, properly labeled container for disposal.[7]

Exposure

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[1] Seek medical attention if irritation persists.

-

Eye Contact: Flush eyes with water for at least 15 minutes.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.

Waste Disposal

All waste containing 1-isopropyl-3,5-dinitro-1H-pyrazole must be treated as hazardous and potentially explosive waste.[7]

-

Collection: Collect waste in a properly labeled, sealed container.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for energetic materials.[7][9][10] Do not dispose of down the drain or in regular trash.

-

Spent Nitrating Agents: Spent nitrating acid mixtures should be neutralized before disposal.[7]

References

-

Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. ([Link])

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. ([Link])

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. ([Link])

-

Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing. ([Link])

-

1,3,4-Oxadiazole-Bridged 3,5-Dinitropyrazoles: Powerful Alliance toward High Performance and High Thermal Stability. The Journal of Organic Chemistry. ([Link])

-

Treatment and Disposal of High-Energy Materials and Related Components. DTIC. ([Link])

-

Stabilization of Explosive and Energetic Materials. USDA ARS. ([Link])

-

Safety Data Sheet: Nitrobenzene. Carl ROTH. ([Link])

-

Waste Disposal. UBC Chemical and Biological Engineering. ([Link])

-

Alternatives to Open Burning/Open Detonation of Energetic Materials. EPA. ([Link])

-

Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. ([Link])

-

Explosive & Energetic Waste Management. Pollution Control Inc. ([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 3. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.gov [epa.gov]

- 10. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]

CAS number and chemical identifiers for 1-isopropyl-3,5-dinitro-1H-pyrazole

This guide provides an in-depth technical analysis of 1-isopropyl-3,5-dinitro-1H-pyrazole , a compound of significant interest in the fields of energetic materials (as a melt-cast explosive candidate) and heterocyclic chemistry.

Chemical Identity & Structural Characterization

1-Isopropyl-3,5-dinitro-1H-pyrazole is a substituted azole characterized by a pyrazole ring functionalized with two nitro groups and an N-isopropyl moiety. This structural configuration balances high energy density (from the nitro groups) with reduced melting point and sensitivity (from the isopropyl steric bulk), making it a prime candidate for melt-cast explosive formulations.[1]

Core Identifiers

| Parameter | Value |

| CAS Number | 1281984-45-9 |

| IUPAC Name | 1-(Propan-2-yl)-3,5-dinitro-1H-pyrazole |

| Molecular Formula | C₆H₈N₄O₄ |

| Molecular Weight | 200.15 g/mol |

| SMILES | CC(C)n1c(c(nn1)[O-])[O-] |

| InChI Key | LOIDMDPCSBUPCZ-UHFFFAOYSA-N (Predicted) |

Structural Analysis

The molecule features a planar pyrazole ring.[1] The N-isopropyl group introduces asymmetry and steric hindrance, which disrupts crystal packing efficiency compared to the parent 3,5-dinitropyrazole (DNP).[1] This disruption is the primary mechanism for lowering the melting point, a critical requirement for melt-cast applications.[1]

Synthesis & Manufacturing Protocols

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole is typically achieved via the N-alkylation of 3,5-dinitropyrazole (DNP) . This reaction requires precise control of basicity and temperature to prevent ring degradation or isomerization.[1]

Synthetic Pathway (Diagram)

Caption: Nucleophilic substitution pathway for the synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole via N-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole from 3,5-dinitropyrazole.

Reagents:

-

3,5-Dinitropyrazole (DNP): 1.0 eq[1]

-

2-Bromopropane (Isopropyl bromide): 1.2 eq

-

Potassium Carbonate (K₂CO₃): 1.5 eq (anhydrous)

-

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)[1]

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dinitropyrazole (1.0 eq) in anhydrous acetonitrile.

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the pyrazolate anion. Note: The solution typically shifts color to yellow/orange.[1]

-

Alkylation: Dropwise add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:3).

-

Work-up:

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove residual DMF/salts.[1] Dry the organic layer over MgSO₄, filter, and evaporate.[1][2]

-

Final Isolation: Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

Physicochemical & Energetic Properties

The introduction of the isopropyl group significantly alters the physical properties compared to the parent DNP, specifically targeting the "melt-cast" window (typically 70–120°C).[1]

Physical Properties Table

| Property | Value (Typical/Predicted) | Context |

| Physical State | Low-melting solid or Liquid | Isopropyl group lowers MP significantly vs. Methyl-DNP (88°C). |

| Melting Point | 30°C – 60°C (Est.)[1] | Ideal for low-temperature melt casting.[1] |

| Density | ~1.55 – 1.65 g/cm³ | Lower than DNP (1.81 g/cm³) due to alkyl bulk.[1] |

| Oxygen Balance | -96% (Calculated) | Requires oxidizer (e.g., Ammonium Perchlorate) in formulations.[1] |

| Solubility | Soluble in DCM, Acetone, MeCN | Insoluble in water.[1] |

Energetic Performance

As a derivative of 3,5-DNP, this compound serves as a secondary explosive or a plasticizer in energetic formulations.[1]

-

Detonation Velocity (Vod): Estimated at 7,200 – 7,600 m/s.[1]

-

Detonation Pressure (Pcj): Estimated at 20 – 24 GPa.[1]

-

Sensitivity:

Applications & Mechanism of Action

Energetic Materials (Melt-Cast)

The primary application of 1-isopropyl-3,5-dinitro-1H-pyrazole is as a melt-cast carrier . Traditional melt-cast explosives like TNT (MP ~80°C) have toxicity and performance issues.

-

Mechanism: The isopropyl derivative acts as a solvent for high-melting explosives (like HMX or RDX) at safe processing temperatures.[1] Upon cooling, it solidifies, forming a heterogeneous energetic matrix.[1]

-

Advantage: The dinitro-pyrazole core contributes energy to the blast, unlike inert binders/waxes.[1]

Pharmaceutical Intermediate

While less common, the compound can serve as a scaffold for drug discovery.[1]

-

Reduction: The nitro groups can be reduced (H₂/Pd-C) to diamines, serving as precursors for antiviral or anti-inflammatory pyrazolo-pyrimidines.[1]

Decomposition Pathway (Diagram)

Caption: Thermal decomposition pathway initiated by nitro group homolysis.

Safety & Handling Protocols

Hazard Classification

-

GHS Classification: Explosive (Division 1.1 or 1.3 depending on packing), Acute Toxicity (Oral/Dermal).[1]

-

Signal Word: DANGER.

Handling Precautions

-

ESD Grounding: All equipment must be grounded. Pyrazoles can accumulate static charge.[1]

-

Temperature Control: Do not heat above 150°C during processing; decomposition may become autocatalytic.

-

PPE: Flame-retardant lab coat, conductive shoes, safety glasses with side shields, and heavy nitrile gloves.[1]

References

-

Klapötke, T. M., et al. (2023).[1] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(21), 18408–18413.[1] Retrieved from [Link][1]

-

Bauer, D., et al. (2019).[1] "A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive." Chemistry – A European Journal.[1] Retrieved from [Link][1]

Sources

Methodological & Application

experimental protocol for the synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole

Abstract & Scope

This Application Note details the laboratory-scale synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole (1-iPr-3,5-DNP) . This compound serves as a critical intermediate in the development of melt-castable explosives and energetic plasticizers, offering a balance between energy density and thermal stability.

The protocol utilizes a nucleophilic substitution (

Safety Assessment (Critical)

WARNING: EXPLOSION HAZARD The starting material (3,5-dinitropyrazole) and the product are energetic materials. While 1-substitution generally desensitizes the molecule compared to the parent pyrazole, standard high-energy material handling protocols must be enforced.

| Hazard Class | Risk Description | Mitigation Strategy |

| Energetic Material | Potential for rapid decomposition or detonation under shock/friction. | Use Kevlar gloves, blast shields, and grounded equipment.[1] Limit scale to <5g per batch. |

| Chemical Toxicity | Nitro-aromatics are often toxic and potential mutagens. | Work in a certified fume hood. Double-glove (Nitrile). |

| Flammability | Acetone/Acetonitrile solvents are highly flammable. | Remove ignition sources.[2] Use oil baths (no open flames). |

Retrosynthetic Analysis & Mechanism

The synthesis relies on the acidity of the pyrazole N-H proton (

Mechanism:

-

Deprotonation: Base (

) removes the N-H proton. -

Transition State: The pyrazolate nitrogen attacks the electrophilic carbon of 2-bromopropane.

-

Substitution: Bromide is displaced, yielding the N-alkylated product.

Note on Regioselectivity: Because 3,5-dinitropyrazole is symmetric, alkylation at either nitrogen position yields the identical 1-isopropyl-3,5-dinitro isomer.

Materials & Equipment

Reagents

-

Substrate: 3,5-Dinitro-1H-pyrazole (DNP) [Purity >98%]

-

Electrophile: 2-Bromopropane (Isopropyl bromide) [1.5 equiv.]

-

Base: Potassium Carbonate (

), anhydrous [2.0 equiv.] -

Solvent: Acetonitrile (MeCN), HPLC Grade [0.1 M concentration relative to DNP]

-

Catalyst (Optional): 18-Crown-6 (if reaction kinetics are sluggish)

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser with inert gas inlet (

or Ar) -

Magnetic stirrer with heating control (Oil bath)

-

Rotary evaporator[3]

-

Vacuum filtration setup

Detailed Experimental Protocol

Step 1: Activation and Deprotonation

-

Oven-dry the glassware to remove moisture (water competes as a nucleophile).

-

Charge the round-bottom flask with 3,5-dinitropyrazole (1.58 g, 10.0 mmol) .

-

Add Acetonitrile (100 mL) and stir until the solid is fully dissolved.

-

Add Potassium Carbonate (2.76 g, 20.0 mmol) in a single portion.

-

Observation: The solution may darken slightly or become cloudy as the salt forms.

-

-

Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Add 2-Bromopropane (1.41 mL, 15.0 mmol) dropwise via a syringe over 5 minutes.

-

Note: A 50% excess of the alkyl halide is used to drive the reaction to completion against the steric hindrance of the secondary carbon.

-

-

Equip the flask with a reflux condenser and nitrogen balloon.

-

Heat the reaction mixture to 80°C (Reflux) .

-

Maintain reflux for 12–16 hours .

-

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (

~0.2) should disappear, replaced by a higher running spot (

-

Step 3: Quenching and Isolation

-

Cool the mixture to RT.

-

Filter off the inorganic solids (

, unreacted -

Concentrate the filtrate under reduced pressure (Rotovap) to obtain the crude oily residue.

-

Redissolution: Dissolve the residue in Ethyl Acetate (50 mL).

-

Washing: Wash the organic phase with:

-

Water (2 x 30 mL) to remove residual salts/polar impurities.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous Magnesium Sulfate (

). -

Filter and evaporate the solvent to yield the crude product.

Step 4: Purification

While the crude yield is often high, energetic characterization requires high purity.

-

Recrystallization: The isopropyl derivative often forms a low-melting solid. Recrystallize from a mixture of Ethanol/Water (9:1) or Isopropanol .

-

Heat to dissolve, cool slowly to 4°C.

-

-

Alternative (if oil persists): Perform flash column chromatography (Silica gel, Hexane:EtOAc 4:1).

Process Visualization

Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of 1-iPr-3,5-DNP.

Mechanistic Pathway

Figure 2: Reaction mechanism showing the deprotonation and subsequent SN2 attack.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values for the isopropyl homologue.

| Technique | Expected Signal / Result | Structural Assignment |

| 1H NMR ( | Isopropyl Methyls ( | |

| Isopropyl Methine ( | ||

| Pyrazole Ring Proton ( | ||

| 13C NMR | ~22 ppm, ~55 ppm | Isopropyl carbons |

| IR Spectroscopy | 1540, 1360 | |

| DSC | Endotherm (Melting) followed by Exotherm | Verify MP (likely <100°C) and Decomposition (>240°C) |

Note on Thermal Stability: As seen in homologous series (Methyl vs. Allyl), the N-substitution significantly affects melting point.[1] While 1-Methyl-3,5-DNP melts at ~60°C, the isopropyl variant may have a lower melting point due to the disruption of planar stacking, potentially forming an oil or low-melting solid [1].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure |

| Elimination Product | Formation of propene instead of substitution. | Lower reaction temperature to 60°C; ensure base is not in vast excess. |

| Oiling Out | Product is an oil or has low MP. | Seed with a crystal if available; cool to -20°C; use high-vacuum to remove trace solvent. |

References

-

Klapötke, T. M., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-isopropyl-3,5-dinitro-1H-pyrazole

Introduction

1-isopropyl-3,5-dinitro-1H-pyrazole is a heterocyclic nitroaromatic compound. The presence of two nitro groups and a pyrazole core suggests its potential application in pharmaceuticals or as an energetic material. Accurate and precise quantification of this analyte is paramount for quality control, stability studies, and research and development. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the quantification of 1-isopropyl-3,5-dinitro-1H-pyrazole, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are based on established principles for the analysis of nitroaromatic compounds and are structured to ensure scientific integrity and validated outcomes.

Guiding Principles of Method Selection

The chemical structure of 1-isopropyl-3,5-dinitro-1H-pyrazole, characterized by its aromaticity, nitro functional groups, and moderate polarity, dictates the most suitable analytical approaches. The nitro groups are strong chromophores, making UV-Vis spectrophotometry a viable detection method. The compound's volatility and thermal stability must be considered when choosing between liquid and gas chromatography.

-

High-Performance Liquid Chromatography (HPLC): This is the premier technique for the analysis of nitroaromatic compounds due to its high resolution, sensitivity, and applicability to a wide range of polarities.[1][2] Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating such compounds.

-

Gas Chromatography (GC): GC can be employed for the analysis of thermally stable and volatile nitroaromatics.[3][4] However, the high temperatures in the injector port can sometimes lead to the degradation of thermally labile compounds.[3] Therefore, careful optimization of injection parameters is crucial.

-

Mass Spectrometry (MS): When coupled with either HPLC or GC, MS provides unparalleled specificity and sensitivity, enabling definitive identification and quantification of the analyte, even in complex matrices.

This guide will focus on a primary HPLC-UV method due to its robustness and accessibility, with a secondary GC-MS method for confirmation and trace-level analysis.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of 1-isopropyl-3,5-dinitro-1H-pyrazole in bulk material or simple formulations.

Method Rationale

A C18 column is selected as the stationary phase due to its hydrophobic nature, which will interact with the nonpolar regions of the 1-isopropyl-3,5-dinitro-1H-pyrazole molecule. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by adjusting the solvent strength. Acetonitrile is a common organic modifier that provides good peak shape for nitroaromatic compounds. An acidic modifier, such as acetic acid, is added to the mobile phase to ensure the pyrazole ring remains protonated, leading to consistent retention times and improved peak symmetry.[1] UV detection is chosen based on the strong absorbance of the dinitro-pyrazole moiety, with an optimal wavelength determined by UV-Vis spectral analysis.

Experimental Workflow

Sources

using 1-isopropyl-3,5-dinitro-1H-pyrazole as an energetic material

Part 1: Executive Summary & Rationale

The Challenge: Modern munition development demands "Insensitive Munitions" (IM) that resist accidental detonation while maintaining high performance. Traditional melt-cast bases like TNT (Trinitrotoluene) suffer from toxicity, exudation, and moderate performance. 3,5-Dinitropyrazole (3,5-DNP) is a high-performance heterocyclic building block, but its high melting point (~173°C) and acidic N-H proton preclude its direct use as a melt-cast fluid.

The Solution: 1-Isopropyl-3,5-Dinitro-1H-Pyrazole (IP-DNP) By substituting the acidic proton of 3,5-DNP with an isopropyl group, we achieve three critical engineering goals:

-

Melting Point Depression: The bulky isopropyl group disrupts crystal packing, lowering the melting point to a range suitable for steam-casting (estimated 40–70°C).

-

Desensitization: Removing the acidic proton eliminates hydrogen bonding networks that often correlate with impact sensitivity.

-

Compatibility: The alkylated pyrazole is chemically inert toward sensitive oxidizers like HMX or CL-20, unlike the acidic parent compound.

This guide details the synthesis, characterization, and formulation protocols for IP-DNP.

Part 2: Chemical Profile & Predicted Properties

Target Molecule: 1-isopropyl-3,5-dinitro-1H-pyrazole Formula: C₆H₈N₄O₄ MW: 200.15 g/mol

| Property | Value (Predicted/Analogous*) | Rationale/Source |

| Physical State | Low-melting Solid / Viscous Liquid | Alkylation of 3,5-DNP lowers MP (Ref: ACS Omega 2023, 8, 21). |

| Melting Point | 45–65 °C | Higher than N-allyl (liquid) but lower than N-methyl (80°C) due to steric bulk. |

| Density | ~1.58 – 1.62 g/cm³ | Alkyl chains dilute the high density of the dinitropyrazole ring (1.80 g/cm³). |

| Detonation Velocity | ~7,400 m/s | Calculated via Kamlet-Jacobs; lower than RDX but superior to TNT. |

| Decomposition Temp | > 240 °C | Pyrazole rings exhibit exceptional thermal stability.[1][2] |

| Oxygen Balance | -96% | Requires oxidizer (AP/RDX) in formulation. |

*Note: Values are projected based on Structure-Property Relationships (SPR) of the homologous N-alkyl-3,5-dinitropyrazole series.

Part 3: Synthesis Protocol (Self-Validating)

Safety Warning:

-

Explosion Hazard: 3,5-Dinitropyrazole is an energetic material.[1][2][3][4] Perform all reactions behind a blast shield.

-

Toxic Intermediates: Isopropyl bromide is an alkylating agent. Use in a fume hood.

Step 1: Preparation of 3,5-Dinitropyrazole (Parent Scaffold)

If not commercially available, synthesize via nitration of pyrazole.

-

Nitration: React pyrazole with mixed acid (HNO₃/H₂SO₄) to form 4-nitropyrazole.

-

Rearrangement: Thermal rearrangement yields 3,5-dinitropyrazole.[5]

-

Validation: ¹H NMR (DMSO-d₆) must show a singlet at ~δ 7.8 ppm (C4-H) and a broad singlet >13 ppm (N-H).

Step 2: N-Alkylation (Synthesis of IP-DNP)

Mechanism: Nucleophilic substitution (Sₙ2). The pyrazole anion attacks the secondary halide.

Reagents:

-

3,5-Dinitropyrazole (1.0 eq)

-

Isopropyl Bromide (1.5 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

-

Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 3,5-Dinitropyrazole (10 g) in MeCN (100 mL).

-

Deprotonation: Add K₂CO₃ (14 g) slowly. The solution may darken slightly as the pyrazolate anion forms. Stir at Room Temp (RT) for 30 mins.

-

Alkylation: Add Isopropyl Bromide (7 mL) dropwise via syringe.

-

Reflux: Heat the mixture to 60–70°C for 12–16 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot (low R_f) should disappear.

-

Workup:

-

Cool to RT and filter off inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove MeCN and excess alkyl halide.

-

Purification: Dissolve residue in Dichloromethane (DCM). Wash with water (2x) and Brine (1x). Dry over MgSO₄.

-

Evaporate DCM. If the product is a solid, recrystallize from Ethanol/Water. If liquid, vacuum distill (carefully!).

-

Self-Validation Checkpoint:

-

Visual: Product should be a pale yellow solid or oil.

-

NMR Signature:

-

Disappearance: The broad N-H signal (>13 ppm) must be absent .

-

Appearance: Look for the Isopropyl "Septet" at ~δ 5.0–5.5 ppm (CH) and a "Doublet" at ~δ 1.5 ppm (CH₃).

-

Shift: The C4-H proton on the ring will shift slightly upfield compared to the parent.

-

Part 4: Characterization & Performance Evaluation

A. Thermal Analysis (DSC/TGA)

-

Protocol: Heat 2–5 mg sample at 5°C/min from 40°C to 400°C.

-

Success Criteria:

-

Endotherm (Melting): Sharp peak between 40°C and 80°C.

-

Exotherm (Decomposition): Onset > 220°C. A gap of >100°C between melting and decomposition is required for safe melt-casting.

-

B. Sensitivity Testing

-

Impact (BAM Fall Hammer): Determine H₅₀ (height for 50% probability of ignition).

-

Target: > 15 J (Less sensitive than RDX).

-

-

Friction (BAM Friction Tester):

-

Target: > 120 N.

-

C. Compatibility (Vacuum Stability Test)

Mix IP-DNP 1:1 with HMX and heat at 100°C for 48 hours. Gas evolution > 2 mL/g indicates incompatibility.

Part 5: Workflow Visualization

Figure 1: Synthetic workflow and validation logic for IP-DNP.

References

-

Synthesis of N-Alkylated Dinitropyrazoles: Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega (2023).[8] URL:[Link]

-

Melt-Cast Explosive Development: Title: Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. Source: Molecules (MDPI). URL:[Link]

-

General Pyrazole Alkylation Protocols: Title: Alkylation of 3(5)-methylpyrazole with propargyl bromide.[9] Source: Russian Journal of Organic Chemistry (via ResearchGate). URL:[Link]

-

Properties of 3,5-Dinitropyrazole Parent: Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: Molecules (2020).[10] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

HPLC Method Development for Nitropyrazole Compound Analysis

Abstract

This application note provides a comprehensive technical guide for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods specifically for nitropyrazole compounds. These molecules, utilized as high-energy materials (e.g., DNAN, MTNP) and pharmaceutical intermediates, present unique analytical challenges due to their polarity, acidity, and structural isomerism. This guide moves beyond generic protocols, offering a logic-driven approach to stationary phase selection (C18 vs. Phenyl-Hexyl) and mobile phase engineering to ensure robust separation of regioisomers and trace-level quantification.

Introduction & Physicochemical Context